1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

Description

Properties

IUPAC Name |

1-(2-propan-2-yl-1,2,4-triazol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5(2)10-7(6(3)11)8-4-9-10/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMLTIJTNLANHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NC=N1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566405 |

Source

|

| Record name | 1-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153334-26-0 |

Source

|

| Record name | 1-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information on closely related 1,2,4-triazole derivatives to infer its physicochemical properties, spectroscopic characteristics, reactivity, and potential applications. The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] This guide aims to serve as a valuable resource for researchers and drug development professionals by providing a detailed understanding of the chemical nature of this compound and the broader class of N-alkylated acetyl triazoles.

Chemical Identity and Structure

Systematic Name: 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone

CAS Number: 771528-77-9[3]

Molecular Formula: C₇H₁₁N₃O[3]

Molecular Weight: 153.18 g/mol

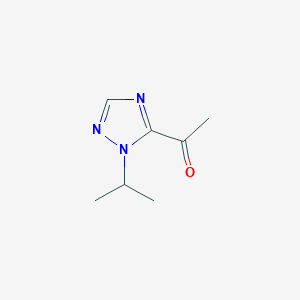

The chemical structure of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone features a five-membered 1,2,4-triazole ring, which is an aromatic heterocycle containing three nitrogen atoms.[4] The ring is substituted at the N1 position with an isopropyl group and at the C5 position with an acetyl group. The presence of the triazole ring, a known bioisostere for amide and ester groups, along with the ketone functionality, makes this molecule a promising candidate for biological screening and lead optimization in drug discovery programs.

Caption: Chemical structure of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone.

Physicochemical Properties

| Property | Predicted Value/Information | Reference/Justification |

| Melting Point | Solid at room temperature. The melting point is likely in the range of 80-150 °C. | Based on similarly substituted N-alkylated triazoles and imidazoles.[5] |

| Boiling Point | Expected to be above 250 °C at atmospheric pressure. | 1H-1,2,4-triazole has a boiling point of 260 °C.[4] Substituents will likely increase this value. |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water and nonpolar solvents. | The polar triazole ring and ketone group suggest solubility in polar solvents.[4] |

| Appearance | Likely a white to off-white crystalline solid. | Common appearance for purified small organic molecules. |

| Stability | Expected to be stable under normal laboratory conditions. May be sensitive to strong acids, bases, and reducing agents. | N-acyl-1,2,3-triazoles are noted for their potential instability and propensity for deacylation, a reactivity that might be shared with N-acetyl-1,2,4-triazoles under certain conditions.[6] |

Synthesis and Characterization

The synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone would likely follow established methods for the preparation of substituted 1,2,4-triazoles. A plausible synthetic route involves the cyclization of an appropriate precursor, followed by N-alkylation.

General Synthetic Approach

A common method for synthesizing 1,2,4-triazole rings is through the reaction of hydrazides with various reagents. For the target molecule, a potential pathway could involve the reaction of a suitably substituted amidrazone with an acetylating agent, followed by N-alkylation with an isopropyl halide. Alternatively, direct construction of the substituted triazole ring from precursors already containing the isopropyl and acetyl functionalities is possible.

Caption: A plausible synthetic pathway for the target compound.

Proposed Experimental Protocol

-

Step 1: Synthesis of N-Isopropylformamidrazone. N-Isopropylformamide is treated with a suitable activating agent (e.g., phosphorus oxychloride) followed by reaction with hydrazine hydrate in an appropriate solvent like ethanol.

-

Step 2: Cyclization to form the triazole ring. The resulting N-isopropylformamidrazone is reacted with acetic anhydride or acetyl chloride in a suitable solvent, possibly with a base to neutralize the acid formed. The reaction mixture is heated to drive the cyclization and formation of the 1,2,4-triazole ring.

-

Step 3: Purification. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic data can be predicted based on the structure:

-

¹H NMR:

-

A septet and a doublet for the isopropyl group protons.

-

A singlet for the acetyl methyl protons.

-

A singlet for the C3-H proton of the triazole ring.

-

-

¹³C NMR:

-

Signals for the two carbons of the isopropyl group.

-

A signal for the acetyl methyl carbon.

-

A signal for the carbonyl carbon of the acetyl group.

-

Signals for the C3 and C5 carbons of the triazole ring.

-

-

IR Spectroscopy:

-

A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the ketone.

-

C-H stretching bands for the alkyl groups.

-

C=N and C-N stretching vibrations from the triazole ring.

-

-

Mass Spectrometry:

-

A molecular ion peak (M+) corresponding to the molecular weight of 153.18.

-

Fragmentation patterns corresponding to the loss of the isopropyl group, the acetyl group, and cleavage of the triazole ring.

-

Reactivity and Stability

The reactivity of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone is dictated by its functional groups: the 1,2,4-triazole ring and the acetyl group.

-

N-Alkylation: The triazole ring is already N-alkylated at the 1-position. Further alkylation is unlikely under normal conditions.

-

Reactions of the Acetyl Group: The ketone functionality can undergo typical reactions such as reduction to an alcohol, reductive amination, and condensation reactions at the alpha-carbon.

-

Electrophilic and Nucleophilic Substitution: The 1,2,4-triazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms. Nucleophilic substitution on the triazole ring is possible but typically requires harsh conditions.

-

Stability: The compound is expected to be stable under standard storage conditions (cool, dry, and dark). As with many organic compounds, it may be sensitive to strong oxidizing and reducing agents. The stability of N-acyltriazoles can be a concern, with a tendency towards deacylation.[6]

Potential Applications in Drug Development

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, found in a variety of clinically used drugs.[1][2][7] This is due to its favorable properties, including metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere.

-

Antifungal Agents: Many successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring. These agents often work by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[7]

-

Antiviral Agents: Ribavirin, a broad-spectrum antiviral drug, is a notable example of a triazole-containing therapeutic.[1]

-

Anticancer Agents: Various 1,2,4-triazole derivatives have demonstrated potent anticancer activity through different mechanisms, including kinase inhibition and disruption of microtubule polymerization.

-

Other Therapeutic Areas: The 1,2,4-triazole nucleus is also found in drugs with anti-inflammatory, anticonvulsant, and antidepressant activities.[2][8]

The presence of the N-isopropyl and C-acetyl groups on the triazole ring of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone provides specific steric and electronic properties that can be exploited for targeted drug design. The ketone functionality offers a handle for further chemical modification and the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

Specific toxicity data for 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone is not available. However, as with any chemical compound, it should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

Conclusion

1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone is a promising heterocyclic compound with potential applications in drug discovery and development. While specific experimental data is currently sparse in the public domain, this guide provides a comprehensive overview of its predicted chemical properties, potential synthetic routes, and likely reactivity based on the well-established chemistry of 1,2,4-triazole derivatives. The versatile 1,2,4-triazole scaffold, combined with the modifiable acetyl group, makes this molecule an attractive starting point for the synthesis of novel bioactive compounds. Further research to fully characterize this compound and explore its biological activity is warranted.

References

- An insight on medicinal

- N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations.

- 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks. Life Chemicals. 2023-03-20.

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH.

- Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applic

- New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI.

- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.

- 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone. Parchem.

- Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook. 2022-02-14.

- N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations.

- Acrylamide-sodium acryl

- Acrylic acid-ethylene copolymer. CAS Common Chemistry.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals.

- Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology.

- SAFETY DATA SHEET. Fisher Scientific. 2023-09-05.

- 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry.

- Scientific Polymer Products, Inc. 2020-01-17.

- (Polyethylene-acrylic acid) copolymer | C5H8O2 | CID 62701. PubChem.

- Alkylation, acylation and silylation of azoles. Acta Chemica Scandinavica.

- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. 2025-05-10.

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.

- Acid‐Catalyzed Alkylation of NH‐1,2,3‐Triazoles with Alcohols.

- Acrylic acid-ethylene copolymer SDS, 9010-77-9 Safety D

- 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)

- Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol deriv

- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Deriv

- Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)

- MATERIAL SAFETY D

- 1263378-07-9 | 1-(1,3-Oxazol-5-yl)ethanone. ChemScene.

- 1-Acetyl-1,2,4-triazole | C4H5N3O | CID 27422. PubChem.

- Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).

- Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. Journal of University of Babylon for Pure and Applied Sciences. 2018-09-17.

- (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 5. tsijournals.com [tsijournals.com]

- 6. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]

- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Elucidation of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone

Foreword: The Imperative for Rigorous Structural Verification

In the landscape of modern drug discovery and development, the 1,2,4-triazole scaffold is a recurring motif of significant pharmacological importance, featuring in a host of antifungal, antiviral, and anti-inflammatory agents.[1][2] The precise arrangement of substituents on this heterocyclic core dictates molecular interactions with biological targets, making unambiguous structural elucidation not merely a procedural step, but the foundational bedrock upon which all subsequent research is built. The subject of this guide, 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone (CAS: 771528-77-9, Formula: C₇H₁₁N₃O), serves as an exemplary case study for applying a multi-faceted analytical strategy. This document provides researchers, scientists, and drug development professionals with a comprehensive, field-proven workflow for its structural verification, moving beyond simple data reporting to explain the causal logic behind each experimental choice and interpretation.

Putative Molecular Structure and Analytical Strategy

The target molecule comprises three key structural features: a 1,2,4-triazole ring, an N-substituted isopropyl group at the 1-position, and an acetyl (ethanone) group at the 5-position. The primary analytical challenge is to confirm not only the presence of these components but also their precise connectivity, particularly the N1-alkylation of the triazole ring.

Caption: Logical workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] By analyzing the chemical shifts, splitting patterns (coupling), and integration of signals, we can piece together the molecular puzzle.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be used if solubility is an issue.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.[2][4]

-

¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A DEPT-135 or APT experiment should also be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR Acquisition: Perform Correlation Spectroscopy (COSY) to establish ¹H-¹H coupling relationships and Heteronuclear Single Quantum Coherence (HSQC) to identify one-bond ¹H-¹³C correlations.

¹H NMR Spectral Analysis: The Proton Environment

The ¹H NMR spectrum provides the first detailed snapshot of the molecule's hydrogen framework. Each unique proton environment generates a distinct signal, and its proximity to other protons is revealed through spin-spin coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.1 - 8.3 | Singlet (s) | 1H | H-3 (Triazole) | The lone proton on the electron-deficient triazole ring is significantly deshielded, resulting in a downfield chemical shift. Its isolation from other protons leads to a singlet. |

| ~4.8 - 5.0 | Septet (sept) | 1H | CH (Isopropyl) | This methine proton is coupled to the six equivalent protons of the two methyl groups, resulting in a septet (n+1 rule, where n=6). |

| ~2.6 - 2.7 | Singlet (s) | 3H | CH₃ (Acetyl) | The acetyl methyl protons are adjacent to a carbonyl group and have no neighboring protons to couple with, hence they appear as a singlet. |

| ~1.6 - 1.7 | Doublet (d) | 6H | 2 x CH₃ (Isopropyl) | These six protons are equivalent and are coupled only to the single methine proton, resulting in a doublet. |

¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum maps the carbon backbone of the molecule, confirming the number of unique carbon atoms and providing insight into their functional roles (e.g., carbonyl, aromatic, aliphatic).

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~190.0 | C=O (Acetyl) | The carbonyl carbon of a ketone is highly deshielded and appears far downfield. |

| ~155.0 | C-5 (Triazole) | The triazole carbon atom bonded to the acetyl group. Its position is influenced by both the ring nitrogens and the carbonyl group. |

| ~148.0 | C-3 (Triazole) | The triazole carbon bearing the lone proton. Its chemical shift is characteristic of heteroaromatic carbons. |

| ~52.0 | CH (Isopropyl) | The methine carbon of the isopropyl group, directly attached to a nitrogen atom. |

| ~28.0 | CH₃ (Acetyl) | The methyl carbon of the acetyl group. |

| ~22.0 | 2 x CH₃ (Isopropyl) | The two equivalent methyl carbons of the isopropyl group. |

2D NMR: Confirming the Connections

While ¹H and ¹³C NMR provide strong evidence, 2D NMR experiments like COSY and HSQC offer definitive proof of connectivity, acting as a self-validating system for the initial assignments.

Caption: Key 2D NMR correlations for structural confirmation.

-

Expected COSY Correlation: A strong cross-peak will be observed between the isopropyl methine (CH) septet (~4.9 ppm) and the isopropyl methyl (CH₃) doublet (~1.6 ppm), confirming they are on adjacent carbons.

-

Expected HSQC Correlations: Cross-peaks will directly link each proton signal to its attached carbon: H-3 to C-3, isopropyl CH to its carbon, etc., validating the assignments made in the 1D spectra.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.[3][5]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.

-

Analysis: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This reveals characteristic losses that support the proposed structure.[5]

Expected Mass Spectrum Analysis

-

Molecular Ion Peak: The calculated exact mass of C₇H₁₁N₃O is 167.0902. In positive mode ESI-MS, the expected protonated molecular ion [M+H]⁺ will be observed at m/z 168.0980 .

-

Key Fragmentation Pathways: The fragmentation of 1,2,4-triazoles is influenced by the substituents.[6][7] For the target molecule, characteristic fragments are expected from the cleavage of the isopropyl and acetyl side chains.

Caption: Plausible ESI-MS fragmentation pathways.

| Observed m/z | Proposed Fragment | Neutral Loss | Significance |

| 168.1 | [C₇H₁₂N₃O]⁺ | - | Protonated Molecular Ion |

| 126.1 | [C₄H₆N₃O]⁺ | C₃H₆ (Propene) | Confirms the presence of an isopropyl group via McLafferty-type rearrangement or similar cleavage. |

| 125.1 | [C₄H₅N₃O]⁺ | C₃H₇• (Isopropyl radical) | Indicates direct cleavage of the N-C bond of the isopropyl group. |

| 140.1 | [C₇H₁₂NO]⁺ | N₂ (Nitrogen) | A characteristic fragmentation of some five-membered nitrogen heterocycles, indicating ring instability under CID.[7][8] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their unique vibrational frequencies.[1]

Experimental Protocol: FTIR

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample, or analyze as a thin film on a salt plate if the sample is an oil.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Justification |

| 3100 - 3150 | C-H Stretch | Aromatic C-H (Triazole) | C-H stretching vibrations in aromatic and heteroaromatic rings typically appear above 3000 cm⁻¹. |

| 2850 - 2980 | C-H Stretch | Aliphatic C-H (Isopropyl, Acetyl) | Saturated C-H bonds absorb infrared radiation at frequencies just below 3000 cm⁻¹. |

| 1690 - 1715 | C=O Stretch | Ketone (Acetyl) | This will be a strong, sharp, and characteristic absorption band, providing unambiguous evidence for the carbonyl group. |

| 1550 - 1620 | C=N Stretch | Triazole Ring | Stretching vibrations of the C=N bonds within the heterocyclic ring.[9] |

| 1420 - 1480 | N=N Stretch | Triazole Ring | Characteristic stretching for the N=N bond within the triazole system.[10] |

Definitive Confirmation: Single-Crystal X-ray Crystallography

Methodology

-

Crystal Growth: Grow single crystals of the compound by slow evaporation from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect X-ray diffraction data.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the absolute configuration.

Conclusion

The structural elucidation of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone is achieved through a systematic and integrated analytical approach. High-resolution NMR spectroscopy (¹H, ¹³C, and 2D) establishes the complete carbon-hydrogen framework and atom-to-atom connectivity. Mass spectrometry confirms the molecular weight and supports the structure through predictable fragmentation patterns. Infrared spectroscopy provides rapid confirmation of key functional groups, most notably the ketone carbonyl. The convergence of these powerful spectroscopic techniques provides a scientifically rigorous and trustworthy confirmation of the molecular structure. For regulatory submissions or cases requiring absolute proof, single-crystal X-ray crystallography offers the final, unambiguous validation.

References

-

AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Available from: [Link]

-

International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. Available from: [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Available from: [Link]

-

National Center for Biotechnology Information (PMC). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available from: [Link]

-

ResearchGate. On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Available from: [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. Available from: [Link]

-

ResearchGate. Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Available from: [Link]

-

ResearchGate. Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Available from: [Link]

-

National Center for Biotechnology Information (NIH). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Available from: [Link]

-

ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available from: [Link]

-

NPTEL. Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. Available from: [Link]

-

International Journal of Research in Pharmacy and Chemistry. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available from: [Link]

-

National Center for Biotechnology Information (PMC). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Available from: [Link]

-

National Center for Biotechnology Information (PMC). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone oxime. Available from: [Link]

-

National Center for Biotechnology Information (PMC). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available from: [Link]

-

MDPI. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Available from: [Link]

-

Scholars Research Library. Synthesis and Docking Study of Substituted Triazole Derivatives as Anti- Tubercular Agent. Available from: [Link]

-

University College Dublin. Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). Available from: [Link]

-

ResearchGate. Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Available from: [Link]

-

MDPI. Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][4][11][15]triazoles. Available from: [Link]

-

Crystallography Open Database. Search results. Available from: [Link]

-

SpectraBase. Ethanone, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-, oxime, (Z)-. Available from: [Link]

-

MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available from: [Link]

-

ResearchGate. (PDF) 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Available from: [Link]

-

PubChem. 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone. Available from: [Link]

Sources

- 1. ijsr.net [ijsr.net]

- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchps.com [jchps.com]

- 4. rsc.org [rsc.org]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (Z)-1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone: Synthesis, Characterization, and Therapeutic Potential

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone (CAS Number: 771528-77-9), a derivative with significant potential in drug discovery. This document details plausible synthetic routes, discusses advanced analytical techniques for its characterization, and explores its potential pharmacological applications based on the well-established bioactivities of the 1,2,4-triazole class of compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of novel triazole derivatives.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts unique physicochemical properties beneficial for drug design. These properties include metabolic stability, the ability to participate in hydrogen bonding, and its capacity to act as a bioisostere for amide and ester groups.[1] This has led to the successful development of a wide array of drugs with diverse therapeutic applications, including antifungal, anticancer, antiviral, and antibacterial agents.[1]

1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone incorporates this key pharmacophore. The isopropyl group at the N1 position and the ethanone moiety at the C5 position are expected to modulate the compound's steric and electronic properties, influencing its pharmacokinetic and pharmacodynamic profile. This guide will delve into the scientific underpinnings of this specific molecule, providing a roadmap for its synthesis, analysis, and potential therapeutic exploration.

Synthesis and Mechanism

The synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone can be approached through a logical sequence of well-established organic reactions. A plausible and efficient synthetic strategy involves a two-step process: the N-alkylation of 1H-1,2,4-triazole followed by acylation.

Proposed Synthetic Pathway

The proposed synthesis commences with the readily available starting materials: 1H-1,2,4-triazole and an isopropyl halide. The subsequent acylation introduces the ethanone group.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Isopropyl-1H-1,2,4-triazole (Intermediate)

-

Rationale: This step introduces the isopropyl group onto the triazole ring. The choice of a strong base like sodium hydride ensures complete deprotonation of the triazole, facilitating nucleophilic attack on the isopropyl halide. Anhydrous conditions are crucial to prevent quenching of the base.

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add 1H-1,2,4-triazole (1.0 equivalent) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add 2-bromopropane (1.1 equivalents) dropwise.

-

Let the reaction proceed at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-isopropyl-1H-1,2,4-triazole.

-

Protocol 2: Synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone (Final Product)

-

Rationale: This step involves the introduction of the acetyl group, likely via a Friedel-Crafts-type acylation.[2][3] The use of a Lewis acid like aluminum chloride activates the acylating agent, making it a potent electrophile for the substitution reaction on the electron-rich triazole ring.

-

Procedure:

-

To a stirred solution of 1-isopropyl-1H-1,2,4-triazole (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere, add aluminum chloride (1.2 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir for 15 minutes at 0 °C.

-

Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone.

-

Analytical Characterization

A comprehensive analytical approach is essential for the structural elucidation and purity assessment of the synthesized compound.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show a characteristic septet for the isopropyl CH proton and a doublet for the two methyl groups. Signals for the triazole ring protons and the methyl protons of the ethanone group will also be present in distinct regions of the spectrum.[4] |

| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to the isopropyl carbons, the triazole ring carbons, and the carbonyl and methyl carbons of the ethanone group. The chemical shift of the carbonyl carbon will be a key indicator of the acylation.[5] |

| FT-IR | The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone group, typically in the range of 1680-1700 cm⁻¹. C-H and C-N stretching and bending vibrations will also be observable. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₁N₃O, MW: 153.18 g/mol ). Fragmentation patterns can provide further structural information.[6] |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity and quantifying the compound.

Protocol 3: HPLC Analysis

-

Rationale: Reversed-phase HPLC is a versatile method for the analysis of small organic molecules. A C18 column is commonly used, and a mobile phase of acetonitrile and water allows for the efficient separation of the compound from impurities.

-

Conditions:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Gradient elution with acetonitrile and water.[7]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 220 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Protocol 4: GC-MS Analysis

-

Rationale: GC-MS is suitable for the analysis of volatile and thermally stable compounds. It provides both retention time data for quantification and mass spectral data for identification.[8]

-

Conditions:

-

Column: Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase.

-

Carrier Gas: Helium

-

Injection Mode: Split

-

Temperature Program: Start at a lower temperature and ramp up to a higher temperature to ensure good separation.

-

MS Detection: Electron Ionization (EI) with a full scan range.

-

Potential Pharmacological Applications

The 1,2,4-triazole scaffold is a well-established pharmacophore with a wide range of biological activities.[9] Based on the extensive literature, 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone is predicted to exhibit potential in several therapeutic areas.

Antifungal Activity

A primary and well-documented application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[10][11]

-

Mechanism of Action: Triazole antifungals, such as fluconazole and itraconazole, act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][12] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the disruption of the cell membrane and ultimately, fungal cell death.[13] The nitrogen atoms in the triazole ring are key to this inhibitory activity, as they coordinate with the heme iron atom in the active site of the enzyme.[14][15]

Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms.[16][17]

-

Potential Mechanisms of Action:

-

Kinase Inhibition: Many triazole-containing compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as tyrosine kinases and cyclin-dependent kinases (CDKs).[9][18]

-

Aromatase Inhibition: Some triazole derivatives, like letrozole and anastrozole, are potent aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[19]

-

Induction of Apoptosis: Triazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[16]

-

Conclusion and Future Directions

1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone represents a promising lead compound for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its characterization can be thoroughly performed using modern analytical techniques. Based on the extensive body of research on the 1,2,4-triazole scaffold, this compound warrants further investigation for its potential antifungal and anticancer properties.

Future research should focus on the optimization of the synthetic protocol to improve yields and scalability. In-depth biological evaluation, including in vitro and in vivo studies, is necessary to confirm its predicted pharmacological activities and to elucidate its precise mechanism of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the isopropyl and ethanone substituents, could lead to the discovery of even more potent and selective drug candidates.

References

- Aggarwal, N., & Sumran, G. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 205, 112652.

- Aggarwal, N., & Sumran, G. (2021). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Medicinal Chemistry, 28(15), 2975-3001.

- BenchChem. (2025). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.

- Demir, B., & Kucuk, M. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Journal of Experimental and Applied Life Sciences, 1(1), 1-10.

- Song, G. F., Xu, J. Y., & Zhang, Y. B. (2011). Synthesis of Novel Triazole Derivatives as Inhibitors of Cytochrome P450 14alpha-demethylase (CYP51). Chinese Chemical Letters, 22(10), 1183-1186.

- Li, Y., Wang, Y., Zhang, Y., Chen, J., & Li, J. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 888.

- Verma, A., Joshi, N., Singh, D., & Rawat, D. S. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 637-643.

- BenchChem. (2025). Mechanism of action of 1,2,4-triazole-based compounds.

- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2021). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Advances, 11(53), 33363-33381.

- Frolova, Y., Kaplaushenko, A., Sameliuk, Y., Romanina, D., & Morozova, L. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Ceska a Slovenska Farmacie, 71(4), 149-158.

- ResearchGate. (2023).

- Singh, P., & Kumar, A. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 53-59.

- Al-Ostoot, F. H., Al-Wabli, R. I., & Al-Ghamdi, S. A. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(21), 6432.

- Kotan, G. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES Journal of Experimental and Applied Life Sciences, 1(1), 11-17.

- Pachuta-Stec, A., Rzymowska, J., & Rubaj, J. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. International Journal of Molecular Sciences, 23(16), 9369.

- Annals of Oncology. (2019). 41PDevelopment of novel 1,2,4-triazole-thiol derivatives as dual PI3K/mTOR inhibitor against the non-small cell lung cancer (NSCLC). Annals of Oncology, 30(Supplement 5), v16.

- Patil, S., & Shingare, M. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Drug Delivery and Therapeutics, 13(11), 104-110.

- Davydov, R., Kofman, V., & Hui, B. (2012). 1,2,3-Triazole–Heme Interactions in Cytochrome P450. Biochemistry, 51(32), 6326-6335.

- National Center for Biotechnology Information. (2012). 1,2,3-Triazole-Heme Interactions in Cytochrome P450. PubMed Central.

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2020, 1-9.

- Wikipedia. (2023). Friedel–Crafts reaction.

- BenchChem. (2025). Application Notes: Protocol for N-acylation of 3-(phenoxymethyl)-4H-1,2,4-triazole.

- Frontiers Media S.A. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987379.

- Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- ResearchGate. (2018).

- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.

- Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC.

- The Royal Society of Chemistry. (2014).

- University of South Florida. (n.d.).

- National Center for Biotechnology Information. (2023). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. PubMed Central.

- Professor Dave Explains. (2018, November 13).

- International Journal of Pharmaceutical Sciences and Research. (2024). Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method.

- Sigma-Aldrich. (n.d.).

- National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PubMed Central.

- ResearchGate. (2021). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14.

- Journal of Chemistry and Technologies. (2020). IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS.

- University of California, Davis. (n.d.).

- Chemistry LibreTexts. (2023, January 22).

- Asian Publication Corporation. (2011).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- SpectraBase. (n.d.). 1,2,4-Triazole - Optional[13C NMR] - Chemical Shifts.

- PrepChem.com. (n.d.). Synthesis of a. 1-isopropyl-5-chloro-3-hydroxy-1,2,4-triazole.

Sources

- 1. isres.org [isres.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. uni-saarland.de [uni-saarland.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. blog.brewerscience.com [blog.brewerscience.com]

- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. isres.org [isres.org]

- 12. Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 18. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone

Abstract: This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole core is a privileged scaffold found in numerous pharmacologically active agents.[1][2] This document outlines a robust and logical synthetic strategy, commencing from readily available starting materials. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. Detailed, step-by-step procedures are provided for the synthesis of key intermediates and the final target molecule, including purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and well-rationalized approach to the synthesis of substituted 1,2,4-triazoles.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in the field of medicinal chemistry, renowned for its metabolic stability and ability to engage in a variety of non-covalent interactions.[3] Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antifungal, antimicrobial, antiviral, and anticancer properties.[1][2][4] The target molecule, 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone, serves as a valuable building block for the elaboration of more complex pharmaceutical candidates. The isopropyl group provides a lipophilic handle, while the acetyl group offers a reactive site for further chemical transformations.

The synthesis of asymmetrically substituted 1,2,4-triazoles can be challenging, often requiring careful control of regioselectivity. The strategy detailed herein is predicated on a convergent and reliable approach involving the construction of the triazole ring from an amidrazone intermediate. This method is well-documented for its versatility and efficiency in producing a wide array of 1,2,4-triazole derivatives.[5][6][7][8][9]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis is paramount for devising an efficient and successful synthetic route. The proposed disconnection strategy for 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone is illustrated below. The key disconnection is across the triazole ring, leading back to an N'-acetyl-N-isopropylformamidrazone intermediate. This intermediate, in turn, can be disconnected to a reactive imidoyl chloride species and acetohydrazide. The imidoyl chloride is readily accessible from N-isopropylformamide, which itself is prepared from simple precursors.

Caption: Overall synthetic workflow.

The mechanism involves the nucleophilic attack of the terminal nitrogen of acetohydrazide on the electrophilic carbon of the imidoyl chloride. The resulting intermediate then undergoes intramolecular cyclization via attack of the other hydrazide nitrogen onto the imine carbon, followed by elimination of water to yield the aromatic triazole ring.

Consolidated Experimental Protocol

Materials and Instrumentation

| Reagent/Solvent | Supplier | Purity |

| Isopropylamine | Sigma-Aldrich | ≥99.5% |

| Formic Acid | Merck | 98-100% |

| Oxalyl Chloride | Acros Organics | 98% |

| Acetohydrazide | TCI | >98% |

| Triethylamine | Fisher Scientific | ≥99.5% |

| Dichloromethane (anhydrous) | VWR | ≥99.8% |

| Toluene (anhydrous) | J.T. Baker | ≥99.8% |

Instrumentation: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, thin-layer chromatography (TLC) plates, NMR spectrometer (400 MHz), GC-MS, and IR spectrophotometer.

Step-by-Step Synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone

-

Preparation of N-Isopropylformamide (1): Synthesize and purify as described in section 3.1.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-isopropylformamide (1.0 eq) dissolved in anhydrous dichloromethane (DCM).

-

Imidoyl Chloride Formation: Cool the solution to 0 °C and slowly add oxalyl chloride (1.1 eq). Stir at 0 °C for 1.5 hours.

-

Amidrazone Formation: In a separate flask, dissolve acetohydrazide (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM. Cool this solution to 0 °C.

-

Slowly add the acetohydrazide solution to the imidoyl chloride solution via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Cyclization: Replace the DCM with anhydrous toluene using a rotary evaporator. Heat the toluene solution to reflux for 8-12 hours. Monitor the cyclization by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

| Analysis | Expected Data for 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone |

| Formula | C₇H₁₁N₃O [10] |

| Molecular Weight | 153.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.8-5.0 (sept, 1H, CH), ~2.6 (s, 3H, COCH₃), ~1.6 (d, 6H, CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~185 (C=O), ~155 (Triazole C5), ~150 (Triazole C3), ~50 (CH), ~25 (COCH₃), ~22 (CH(CH₃)₂) |

| MS (ESI+) | m/z: 154.09 [M+H]⁺ |

| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1550, 1480 (C=N, C=C stretches) |

Safety Considerations

-

Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Hydrazine Derivatives (Acetohydrazide): Potentially toxic and carcinogenic. Avoid inhalation and skin contact.

-

Triethylamine: Flammable and corrosive. Use in a fume hood.

-

Dichloromethane: A suspected carcinogen. Minimize exposure.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide presents a detailed and reliable synthetic route for 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone, based on established chemical principles for the formation of 1,2,4-triazole rings. [5][6][7]The described methodology is robust, scalable, and utilizes readily accessible starting materials. The emphasis on the rationale behind each step provides the user with a deeper understanding of the synthesis, allowing for informed troubleshooting and optimization. This protocol should serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

- Vertex AI Search, based on multiple sources including [Source 1], [Source 22], [Source 24], and [Source 25].

-

El Kaim, L., Gizzi, M., & Grimaud, L. (2010). 1,2,4-Triazole Synthesis via Amidrazones. Synlett, 2010(12), 1771–1774. [Link]

- Smolecule. (2023). (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. Smolecule.

- Chemicalbook. ETHYL 2-CHLORO-2-[2-(2-CHLOROPHENYL)HYDRAZONO]-ACETATE synthesis. Chemicalbook.

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]

- Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7).

- ISRES Publishing. (2022). Synthesis of 1,2,4-triazole compounds. ISRES.

- Chemicalbook. Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate synthesis. Chemicalbook.

- Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal.

- Sci-Hub. 1,2,4-Triazole Synthesis via Amidrazones. Sci-Hub.

- IP Paris Research Portal. 1,2,4-Triazole Synthesis via Amidrazones. IP Paris Research Portal.

- Patil, et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712.

- Google Patents. (2014). CN103641744A - Synthesis method of carisoprodol intermediate compound. Google Patents.

- Googleapis.com. (2014). WO 2014/203275 A2. Googleapis.com.

- Chemicalbook. N-Isopropylformamide 16741-46-1 wiki. Chemicalbook.

- Parchem. 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone. Parchem.

- Google Patents. (2015). CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone. Google Patents.

- Ji, H., et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47.

- MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.

- Acta Crystallographica Section E. (2010). 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E, 66(Pt 8), o1978.

- Zhang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules.

- Sigma-Aldrich. N-ISOPROPYLFORMAMIDE AldrichCPR. Sigma-Aldrich.

- Der Pharma Chemica. (2016). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Der Pharma Chemica, 8(19), 10-16.

- European Journal of Chemistry. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry, 4(2), 149-157.

- PubChem. N-(propan-2-yl)formamide. PubChem.

- NIST WebBook. Formamide, N-isopropyl. NIST WebBook.

- ResearchGate. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate.

- Google Patents. (2016). CN105906575A - Synthesizing process of 1H-1,2,4-triazole. Google Patents.

- Benchchem. Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: An Application Note and Protocol. Benchchem.

- ResearchGate. (2010). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. ResearchGate.

- MDPI. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(21), 6433.

- ResearchGate. (2025). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents | European Journal of Chemistry [eurjchem.com]

- 3. chemmethod.com [chemmethod.com]

- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. Sci-Hub. 1,2,4-Triazole Synthesis via Amidrazones / Synlett, 2010 [sci-hub.ru]

- 9. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 10. parchem.com [parchem.com]

An In-Depth Technical Guide on the Proposed Mechanism of Action for 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to numerous drugs with a wide array of biological activities.[1][2][3] This guide focuses on the compound 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone, a molecule of significant interest due to its structural relation to potent enzyme inhibitors. Given the limited direct research on this specific compound, this whitepaper synthesizes information from analogous structures to propose a primary mechanism of action. We hypothesize that 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone acts as an inhibitor of Lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5] This document provides a comprehensive framework for validating this hypothesis, detailing the underlying scientific rationale, step-by-step experimental protocols, and data interpretation strategies.

Introduction: The Significance of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a privileged heterocyclic structure renowned for its diverse pharmacological properties, including antifungal, antimicrobial, anticancer, and anti-inflammatory activities.[1][2][6] Its unique electronic and structural features, such as hydrogen bonding capability, dipole character, and rigidity, allow for high-affinity interactions with various biological targets.[3][7]

Many clinically successful antifungal agents, such as fluconazole and itraconazole, are built upon a 1,2,4-triazole core.[2][3] These drugs function by potently inhibiting Lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme.[3][5][8] This enzyme is essential for the conversion of lanosterol to ergosterol in fungi.[5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammals, and is crucial for maintaining membrane fluidity, integrity, and function.[4][9] The disruption of ergosterol biosynthesis leads to the accumulation of toxic sterol intermediates and compromises the fungal cell membrane, ultimately causing cell lysis and death.[5]

Given the structural features of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone, which includes the critical 1,2,4-triazole ring, we propose its primary mechanism of action is the inhibition of CYP51.

Proposed Mechanism of Action: Inhibition of Lanosterol 14α-demethylase (CYP51)

We hypothesize that 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone functions as a potent inhibitor of fungal CYP51. The proposed mechanism involves the nitrogen atom at position 4 of the triazole ring coordinating with the heme iron atom at the active site of the CYP51 enzyme. This interaction prevents the binding of the natural substrate, lanosterol, thereby halting the ergosterol biosynthesis pathway.

Key Molecular Interactions:

-

Heme Coordination: The N4 of the triazole ring acts as a sixth axial ligand to the heme iron in the enzyme's active site.[8]

-

Hydrophobic Interactions: The isopropyl and ethanone substituents are predicted to form hydrophobic and van der Waals interactions with nonpolar amino acid residues within the enzyme's binding pocket, enhancing binding affinity.

This inhibition leads to two primary antifungal effects:

-

Depletion of Ergosterol: The lack of ergosterol disrupts the structure and function of the fungal cell membrane.[4]

-

Accumulation of Toxic Intermediates: The blockage of the pathway causes a buildup of lanosterol and other 14α-methylated sterols, which are toxic to the fungal cell.[4]

Signaling Pathway Diagram

The following diagram illustrates the proposed point of inhibition within the fungal ergosterol biosynthesis pathway.

Caption: Proposed inhibition of CYP51 by the compound, halting ergosterol synthesis.

Experimental Validation Framework

To rigorously test the proposed mechanism of action, a multi-tiered experimental approach is required. This framework progresses from in vitro target engagement to cellular activity and finally to in vivo efficacy.

Experimental Workflow Diagram

Caption: A phased experimental workflow for validating the proposed mechanism of action.

Phase 1: In Vitro Target Engagement and Inhibition

Objective: To determine if 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone directly binds to and inhibits fungal CYP51.

Experiment 1A: Recombinant CYP51 Enzyme Inhibition Assay

-

Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of purified CYP51.

-

Methodology:

-

Expression and Purification: Express and purify recombinant CYP51 from a relevant fungal species (e.g., Candida albicans or Aspergillus fumigatus) using an E. coli or yeast expression system.

-

Assay Setup: The assay is typically performed by monitoring the consumption of NADPH, a cofactor in the demethylation reaction, spectrophotometrically at 340 nm.

-

Procedure:

-

Prepare a reaction mixture containing purified CYP51, cytochrome P450 reductase, lanosterol substrate (in a suitable detergent like Tween-80), and a buffered solution.

-

Add varying concentrations of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone (and a known inhibitor like fluconazole as a positive control).

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm over time.

-

-

Data Analysis: Calculate the rate of NADPH oxidation for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

-

Experiment 1B: Binding Affinity Studies (Surface Plasmon Resonance - SPR)

-

Rationale: SPR provides real-time, label-free detection of binding events, allowing for the quantification of binding affinity (Kᴅ) and kinetics (kₐ, kₔ).

-

Methodology:

-

Immobilization: Covalently immobilize the purified recombinant CYP51 onto a sensor chip surface.

-

Binding Analysis: Flow solutions containing various concentrations of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone over the sensor surface.

-

Detection: Measure the change in the refractive index near the sensor surface as the compound binds to the immobilized enzyme. This change is proportional to the mass bound and is reported in Response Units (RU).

-

Data Analysis: Analyze the resulting sensorgrams to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ). A low Kᴅ value indicates high binding affinity.

-

| Parameter | Description | Expected Outcome for an Effective Inhibitor |

| IC₅₀ | Concentration for 50% enzyme inhibition | Low micromolar to nanomolar range |

| Kᴅ | Equilibrium dissociation constant | Low micromolar to nanomolar range |

| kₐ | Association rate constant | Fast on-rate |

| kₔ | Dissociation rate constant | Slow off-rate |

Phase 2: Cellular Activity and Pathway Confirmation

Objective: To confirm that the compound's antifungal activity is due to the disruption of the ergosterol pathway in whole fungal cells.

Experiment 2A: Antifungal Susceptibility Testing

-

Rationale: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic fungi.

-

Methodology:

-

Organisms: Use standard strains of pathogenic fungi (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).

-

Procedure: Follow the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

-

Data Analysis: The MIC is the lowest concentration of the compound that prevents visible growth of the fungus after a specified incubation period.

-

Experiment 2B: Cellular Ergosterol Quantification

-

Rationale: If the compound inhibits CYP51, treated fungal cells should show a dose-dependent decrease in total ergosterol content.

-

Methodology:

-

Cell Culture: Grow fungal cells to mid-log phase and then treat them with the compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC) for several hours.

-

Sterol Extraction:

-

Harvest and saponify the cell pellets using alcoholic potassium hydroxide.

-

Extract the non-saponifiable lipids (containing sterols) with a solvent like n-heptane.

-

-

Quantification: Analyze the extracted sterols using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Compare the ergosterol levels in treated cells to those in untreated controls. A significant reduction in ergosterol confirms the disruption of its synthesis.

-

| Treatment Group | Expected Ergosterol Level (% of Control) | Expected Lanosterol Level (% of Control) |

| Untreated Control | 100% | Baseline |

| Compound (0.5x MIC) | ~50-70% | Increased |

| Compound (1x MIC) | < 20% | Significantly Increased |

| Fluconazole (1x MIC) | < 20% | Significantly Increased |

Conclusion and Future Directions

This whitepaper outlines a robust hypothesis for the mechanism of action of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone as a CYP51 inhibitor. The proposed experimental framework provides a clear, logical path for validating this hypothesis, moving from direct enzyme interaction to cellular effects. Positive results from these studies would strongly support the development of this compound as a potential new antifungal agent. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as pharmacokinetic and toxicology profiling to assess its drug-like properties. The broad biological potential of 1,2,4-triazole derivatives suggests that this line of inquiry is both promising and highly relevant to addressing the growing challenge of antimicrobial resistance.[1]

References

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). National University of Pharmacy. Retrieved January 14, 2026, from [Link]

-

Dupont, S., et al. (2012). Ergosterol biosynthesis: a fungal pathway for life on land? PubMed. Retrieved January 14, 2026, from [Link]

-

Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. (2023). MDPI. Retrieved January 14, 2026, from [Link]

-

Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (n.d.). ScienceDirect. Retrieved January 14, 2026, from [Link]

-

Gao, C., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. PubMed. Retrieved January 14, 2026, from [Link]

-

Ghannoum, M., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. Retrieved January 14, 2026, from [Link]

-

Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Retrieved January 14, 2026, from [Link]

-

Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

-

Parker, J. E., et al. (2014). The ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids. Retrieved January 14, 2026, from [Link]

-

Sławiński, J., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Tomasello, G., et al. (2022). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. Retrieved January 14, 2026, from [Link]

-

Zhang, W., et al. (2021). Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. PubMed. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Biological activity of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

An In-Depth Technical Guide to the Anticipated Biological Activity of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

Authored by a Senior Application Scientist

Preamble: The Untapped Potential of a Novel Triazole Derivative

In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus is a cornerstone, recognized for its metabolic stability and its role as a versatile pharmacophore capable of various non-covalent interactions.[1] This heterocyclic scaffold is integral to numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including antifungal, anticancer, and antimicrobial properties.[1][2][3] This guide focuses on a specific, yet underexplored derivative: 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone (CAS: 771528-77-9).[4] While direct experimental data on the biological activity of this particular compound is not yet available in peer-reviewed literature, its structural motifs—a substituted 1,2,4-triazole ring—strongly suggest a high potential for significant pharmacological effects.

This document, therefore, serves as a proactive technical guide for researchers, scientists, and drug development professionals. It is structured not as a review of existing data, but as a forward-looking roadmap for the investigation of this promising molecule. We will proceed by first hypothesizing its potential biological activities based on the well-established properties of the 1,2,4-triazole class of compounds. Subsequently, we will lay out a comprehensive, field-proven research workflow for its synthesis and biological evaluation, complete with detailed experimental protocols and data presentation frameworks.

Part 1: Hypothesized Biological Activities

The chemical structure of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone features a 1,2,4-triazole ring, an N-isopropyl substituent, and an acetyl group. Each of these components can influence the molecule's steric and electronic properties, and consequently, its interaction with biological targets. Based on extensive research on analogous compounds, we can postulate two primary avenues of biological activity: anticancer and antimicrobial.

Anticipated Anticancer Activity

The 1,2,4-triazole scaffold is a prominent feature in a multitude of anticancer agents.[5][6] These compounds have been shown to exert their effects through various mechanisms, including:

-

Kinase Inhibition: Many 1,2,4-triazole derivatives have been found to inhibit protein kinases such as EGFR (Epidermal Growth Factor Receptor) and BRAF, which are crucial components of signaling pathways that regulate cell proliferation and survival.[5]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain 1,2,4-triazole-containing compounds have been identified as potent inhibitors of tubulin polymerization.[5]

Given these precedents, it is plausible that 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone could interact with the ATP-binding site of protein kinases or the colchicine-binding site of tubulin. The N-isopropyl group may confer favorable hydrophobic interactions within the target protein's binding pocket.

Anticipated Antimicrobial Activity

The 1,2,4-triazole ring is famously the core of several leading antifungal drugs, such as fluconazole and itraconazole.[7] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8]

Furthermore, numerous 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[9][10] The mechanism of antibacterial action can be varied, but often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane. The presence of the triazole ring can enhance the molecule's ability to chelate metal ions crucial for bacterial enzyme function.

Part 2: A Proposed Research Workflow for Investigation

To empirically determine the biological activity of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone, a systematic and rigorous experimental approach is required. The following workflow is proposed, encompassing synthesis, in vitro screening, and preliminary mechanism of action studies.

Chemical Synthesis